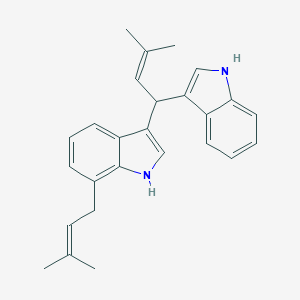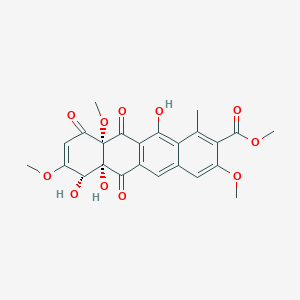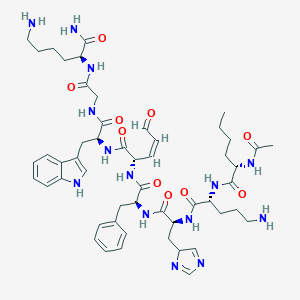
Dodecyl-alpha-D-maltoside
Overview
Description
Dodecyl-Alpha-D-Maltoside is a non-ionic detergent widely used in biochemical and biophysical research. It is particularly effective in solubilizing membrane proteins and protein complexes, making it an essential tool in the study of cellular membranes and protein interactions. The compound has the molecular formula C24H46O11 and a molecular weight of 510.62 g/mol .
Mechanism of Action
Target of Action
Dodecyl-alpha-D-maltoside (DDM) is a non-ionic detergent that primarily targets membrane proteins . It is known to interact with the Retinoic acid receptor gamma , a nuclear receptor that is activated by both all-trans retinoic acid and 9-cis retinoic acid .
Mode of Action
DDM interacts with its targets by solubilizing and stabilizing membrane proteins . It forms micelles that mimic the membrane environment, thereby preserving the α-helical structures and native conformations of membrane-associated proteins . This unique capability allows DDM to maintain the functional integrity of these proteins during biochemical and structural studies .
Biochemical Pathways
These proteins are messengers that activate Vγ9+Vδ2+ T cells, which are essential in combating L. monocytogenes within epithelial cells .
Result of Action
The primary result of DDM’s action is the solubilization and stabilization of membrane proteins . This enables researchers to study these proteins in their native conformations, leading to more accurate and insightful findings . For instance, DDM has been pivotal in deciphering the enigma of BTN3A proteins .
Biochemical Analysis
Biochemical Properties
Dodecyl-alpha-D-maltoside plays a significant role in biochemical reactions, particularly in the solubilization and crystallization of membrane proteins . It interacts with various enzymes, proteins, and other biomolecules, maintaining the solution-phase conformation of the protein .
Cellular Effects
This compound has been used to solubilize photosystem I (PSI) and photosystem II (PSII) complexes from plant thylakoid membranes, as well as intact grana . It influences cell function by facilitating the study of membrane proteins in their native state .
Molecular Mechanism
The mechanism of action of this compound involves its ability to form micelles that mimic the membrane environment, thereby preserving the alpha-helical structures and native conformations of membrane-associated proteins . It can also increase the solubility of certain compounds in aqueous solution .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been shown to stabilize intact oligomeric membrane protein complexes during the transition to vacuum .
Metabolic Pathways
It is known to interact with various enzymes and cofactors in the process of solubilizing membrane proteins .
Transport and Distribution
This compound is known to be involved in the transport and distribution of membrane proteins within cells and tissues . It interacts with various transporters and binding proteins, influencing its localization or accumulation.
Subcellular Localization
It is known to play a crucial role in the study of membrane proteins, which are localized in various compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl-Alpha-D-Maltoside is synthesized through the glycosylation of maltose with dodecanol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the glycosidic bond between the maltose and the dodecanol. The process can be summarized as follows:
Step 1: Activation of maltose with a suitable activating group (e.g., trichloroacetimidate).
Step 2: Reaction of the activated maltose with dodecanol in the presence of an acid catalyst (e.g., trifluoromethanesulfonic acid).
Step 3: Purification of the product through crystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, often utilizing continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions: Dodecyl-Alpha-D-Maltoside primarily undergoes substitution reactions due to the presence of hydroxyl groups in its structure. These reactions can be used to modify the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents such as hydrogen peroxide can be used to oxidize the hydroxyl groups to carbonyl groups.
Reduction: Reducing agents like sodium borohydride can reduce any carbonyl groups back to hydroxyl groups.
Substitution: Various nucleophiles can be introduced to the hydroxyl groups under basic conditions to form ethers or esters.
Major Products: The major products of these reactions include modified versions of this compound with altered functional groups, which can be tailored for specific research needs.
Scientific Research Applications
Dodecyl-Alpha-D-Maltoside is extensively used in various fields of scientific research:
Chemistry: It is used as a surfactant in the synthesis and stabilization of nanoparticles.
Biology: The compound is crucial for solubilizing membrane proteins, facilitating their study through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.
Medicine: It aids in the formulation of drug delivery systems, enhancing the solubility and stability of hydrophobic drugs.
Comparison with Similar Compounds
Octyl-β-D-Glucoside: Another non-ionic detergent with a shorter alkyl chain, making it less effective in solubilizing large protein complexes.
Triton X-100: A widely used non-ionic detergent with a different hydrophilic head group, often used in similar applications but with different solubilization properties.
Lauryl Maltoside: Similar to Dodecyl-Alpha-D-Maltoside but with slight variations in the alkyl chain length and branching.
Uniqueness: this compound is unique due to its optimal balance of hydrophobic and hydrophilic properties, making it highly effective in solubilizing a wide range of membrane proteins without denaturing them. Its critical micelle concentration (CMC) is low, allowing for efficient use in small quantities .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O11/c1-2-3-4-5-6-7-8-9-10-11-12-32-23-21(31)19(29)22(16(14-26)34-23)35-24-20(30)18(28)17(27)15(13-25)33-24/h15-31H,2-14H2,1H3/t15-,16-,17-,18+,19-,20-,21-,22-,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEBIOOXCVAHBD-YHBSTRCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116183-64-3 | |
| Record name | (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why is dodecyl-alpha-D-maltoside used in structural studies of membrane proteins like Photosystem II?
A: this compound is a mild detergent often used to extract and purify membrane proteins while preserving their native structure and function. This is crucial for techniques like electron microscopy, which require the protein to be in solution but retain its natural conformation. For example, researchers used this compound to isolate Photosystem II complexes from spinach, allowing them to visualize different supramolecular arrangements of the photosystem and its light-harvesting antenna [].
Q2: How does this compound assist in the crystallization of proteins like the human retinoic acid receptor (hRARgamma)?
A: Crystallization of proteins is often a delicate process. This compound can aid in this process by stabilizing the protein and mediating crystal contacts. In the case of hRARgamma, this compound was essential for both the stabilization and crystallization of the ligand-binding domain []. The detergent molecule was found to be completely ordered within the crystal structure, with its dodecyl moiety buried in a hydrophobic channel and the maltoside head group forming hydrogen bonds with water molecules and polar residues. This suggests that this compound can play a specific structural role in facilitating protein crystallization.
Q3: Can you elaborate on the specific structural insights gained from using this compound in studying green plant Photosystem I?
A: By using this compound to solubilize green plant Photosystem I, researchers were able to perform electron microscopy studies that revealed important structural details about this complex []. The study demonstrated that the light-harvesting complex I (LHCI) binds to the Photosystem I core complex on the side of the F/J subunits. This finding contributes to a better understanding of the spatial organization of light-harvesting complexes within Photosystem I, which is essential for efficient energy transfer during photosynthesis.
Q4: The studies mention the formation of different "supercomplexes" of Photosystem II after treatment with this compound. What does this tell us about the organization of the thylakoid membrane?
A: The observation of different Photosystem II supercomplexes with varying compositions of light-harvesting complexes suggests that the thylakoid membrane is not a static structure, but rather a dynamic environment [, ]. The ability of this compound to extract these different supercomplexes indicates that they exist as distinct entities within the membrane. This heterogeneity in Photosystem II organization may reflect the plant's ability to adapt to changing light conditions by altering the pathways of energy transfer. For example, different supercomplexes might be favored under high or low light conditions to optimize photosynthetic efficiency.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)






![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B49425.png)






